6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-6-13-9(3-10(15)14-6)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVBMNPEHTQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Cellular Effects
The effects of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol on various types of cells and cellular processes are profound. In neuronal cells, for instance, the compound has been shown to modulate ion channel activity, particularly the Kv7/KCNQ channels, which are crucial for maintaining the resting membrane potential and regulating neuronal excitability. This modulation can lead to changes in cell signaling pathways, affecting neurotransmitter release and synaptic plasticity. In addition, this compound can influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. These cellular effects underscore the compound’s potential as a modulator of cellular function and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to the active site of enzymes, where it can act as a competitive inhibitor or an allosteric modulator. This binding can alter the enzyme’s conformation and affect its catalytic activity. Additionally, the compound can interact with DNA and RNA molecules, influencing the transcription and translation processes. By binding to specific nucleotide sequences, this compound can modulate gene expression and protein synthesis, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. In vivo studies have indicated that the compound’s effects can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cellular signaling and function, while long-term exposure may result in adaptive responses and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to modulate cellular signaling pathways without causing significant toxicity. Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular function. Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and toxic effects are minimized. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in the cytoplasm or nucleus, affecting its localization and activity. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the cytoplasm, where it interacts with signaling proteins and enzymes. The subcellular localization of this compound is essential for its function and activity within the cell.
Biological Activity
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8FN3O
- Molecular Weight : 205.192 g/mol
- CAS Number : 1701837-38-8
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antibacterial properties. Research indicates that this compound exhibits significant activity against various gram-positive bacteria, making it a candidate for further pharmaceutical development.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing the 5-fluoropyridine moiety exhibit potent antibacterial effects. For instance, a study focused on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against several strains of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Case Study: Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of various derivatives, including those based on this compound. The results indicated:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 2 - 32 | Gram-positive strains |
| Novel derivative (7j) | 0.25 | MRSA |
| Linezolid | 1 - 2 | MRSA |
These findings suggest that the compound not only inhibits bacterial growth but also possesses biofilm formation inhibition capabilities, which is crucial for treating chronic infections.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar compounds have been shown to inhibit the formation of biofilms and bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
Safety and Cytotoxicity
In cytotoxicity assays, the tested compound showed low toxicity against human cell lines at concentrations below its MIC, indicating a favorable safety profile for potential therapeutic applications. For example, compound 7j exhibited over 85% cell viability at concentrations up to 256 µg/mL .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting structural differences and physicochemical parameters:
Key Observations :
- Core Saturation : The dihydropyrimidin-2-ol derivatives (e.g., from ) have a partially saturated core, which may improve conformational flexibility and bioavailability compared to fully aromatic analogs .
- Heterocyclic Substituents: The quinazolinylamino group in introduces a bulky, planar structure, possibly enhancing kinase inhibition but reducing solubility .
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility :
- The 5-fluoropyridin-3-yl group in the target compound likely reduces logP compared to chlorophenyl analogs (logP ~2.5–3.0 for chlorophenyl vs. ~1.5–2.0 for fluoropyridinyl), improving aqueous solubility .
- The furan-3-yl substituent () may further lower logP but could increase metabolic oxidation risks .
- Metabolic Stability: Fluorine’s electronegativity may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Preparation Methods
Pyrimidine Core Construction and Functionalization
A common approach involves starting from 4,6-dichloropyrimidine derivatives, which allow selective substitution at the 4- and 6-positions. For example, 4,6-dichloropyrimidine can be reacted with appropriate amines or nucleophiles to introduce substituents at these positions.
- In one reported method, 4,6-dichloropyrimidine is reacted with nucleophiles under controlled conditions, often in polar aprotic solvents like tetrahydrofuran or N-methylpyrrolidone, with bases such as sodium hydride to facilitate substitution.
- The methyl group at the 2-position is introduced either by using 2-methyl-substituted pyrimidine precursors or by methylation reactions post ring formation.
Introduction of the 5-Fluoropyridin-3-yl Group
The 5-fluoropyridin-3-yl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling:
- Aryl halides or triflates of the pyrimidine core react with boronic acids or amines derived from 5-fluoropyridin-3-yl precursors.
- Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases like t-BuONa are used in toluene at elevated temperatures (around 110 °C) under nitrogen atmosphere to achieve efficient coupling.
- This method ensures selective C-C or C-N bond formation while preserving sensitive functional groups.
Hydroxyl Group Formation at the 4-Position
The hydroxyl group at the 4-position of the pyrimidine ring is often generated by hydrolysis of 4-chloropyrimidine intermediates or by direct oxidation methods:
- Hydrolysis of 4-chloropyrimidine derivatives under mild acidic or basic conditions yields the 4-hydroxypyrimidine structure.
- Alternatively, some syntheses utilize direct introduction of the hydroxyl group during ring closure or via selective oxidation steps.
Representative Synthetic Route Example
A detailed synthetic sequence from literature is summarized as follows:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine, sodium hydride (60% dispersion), N-methylpyrrolidone, RT | Nucleophilic substitution at 6-position with 5-fluoropyridin-3-yl amine derivative | 59–81% |
| 2 | Hydrolysis under aqueous conditions | Conversion of 4-chloropyrimidine to 4-hydroxypyrimidine | Quantitative |
| 3 | Purification by silica gel chromatography | Isolation of pure this compound | — |
This route emphasizes the use of sodium hydride as a base to deprotonate nucleophiles, enabling substitution on the pyrimidine ring. The reaction is performed under inert atmosphere (argon or nitrogen) to prevent side reactions.
Alternative Synthetic Approaches
Multi-Component Reactions
Some methodologies employ multi-component reactions involving substituted pyridin-2-amines and pyridine-2-carbaldehydes in the presence of catalysts like p-toluenesulfonic acid and isocyanides to construct complex heterocycles, which can be further transformed into the target compound.
Microwave-Assisted Synthesis
Microwave irradiation has been used to accelerate key steps such as ring closure and substitution reactions, reducing reaction times significantly (e.g., 30 minutes at 170 °C) while maintaining good yields.
Research Findings and Analytical Data
- The presence of the 5-fluorine substituent on the pyridine ring enhances biological activity and maintains conformational stability due to its small size, as compared to bulkier substituents.
- NMR and mass spectrometry data confirm the structure and purity of the synthesized compound:
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution on 4,6-Dichloropyrimidine | Sodium hydride, 5-fluoropyridin-3-yl amine, NMP | RT, inert atmosphere | High regioselectivity, good yields | Requires careful moisture exclusion |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XantPhos, t-BuONa, aryl halides | 110 °C, N2 atmosphere | Efficient C-C/C-N bond formation | Expensive catalysts, sensitive to air |
| Microwave-Assisted Cyclization | Formaldehyde, acetic acid, acetic anhydride | 170 °C, 30 min | Rapid reaction, reduced time | Requires specialized equipment |
| Multi-Component Reaction | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide | 70 °C, 12 h | One-pot synthesis, diverse analogues | Complex purification |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol?
- Methodology : A common approach involves halogenation and coupling reactions. For example, fluorination of a pyridine precursor (e.g., 3-bromo-5-fluoropyridine) using potassium fluoride in dimethyl sulfoxide (DMSO) can introduce the fluorine atom. Subsequent Suzuki-Miyaura coupling with a methyl-substituted pyrimidine boronic acid under palladium catalysis enables formation of the bipyridyl core. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures product isolation .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, dimethylformamide) is recommended. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) should be conducted, monitored by HPLC with UV detection (λ = 254 nm). Lyophilization may enhance long-term storage stability in anhydrous conditions .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns in F NMR).
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.
- X-ray Crystallography : Single-crystal diffraction using SHELXL for absolute configuration determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the compound’s minimized 3D structure (optimized with Gaussian at the B3LYP/6-31G* level). Binding free energy calculations (MM-GBSA) and molecular dynamics simulations (NAMD) over 100 ns trajectories assess stability and interactions (e.g., hydrogen bonding with the pyrimidine hydroxyl group) .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodology : Cross-validate results using orthogonal assays. For instance:
- Enzyme inhibition : Measure IC via fluorescence polarization.
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers).
- Statistical analysis (ANOVA) identifies outliers, while dose-response curve consistency checks (Hill slopes) ensure reliability .
Q. How can regioselectivity challenges during fluorination be addressed?
- Methodology : Use directing groups (e.g., boronic esters) to control fluorination sites. Alternatively, transition-metal catalysts (e.g., Pd/Cu) in C–H activation reactions improve selectivity. Reaction monitoring via F NMR tracks intermediate formation, and DFT calculations (VASP) predict thermodynamic favorability of competing pathways .
Q. What crystallographic methods elucidate hydrogen-bonding networks in the solid state?
- Methodology : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data (Mo-Kα radiation, 100 K), and refine structures using SHELXL. Hydrogen-bonding motifs (e.g., pyrimidin-4-ol OH→N(pyridine)) are analyzed via Mercury software to correlate packing with stability .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in different solvents?
- Resolution : Replicate experiments under standardized conditions (e.g., 25°C, 48 h equilibration). Use dynamic light scattering (DLS) to detect aggregates. Cross-reference with Hansen solubility parameters (HSPiP software) to rationalize solvent compatibility .
Experimental Design Considerations
Q. What controls are essential in assessing the compound’s photostability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
